molecular formula C16H19N5O B12158114 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B12158114
M. Wt: 297.35 g/mol
InChI Key: FEQBUESTVOSNCV-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a pyrrole ring, a triazolopyridine moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation, using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Triazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and hydrazine, followed by oxidation.

    Coupling Reactions: The final step involves coupling the pyrrole and triazolopyridine units with a butanamide chain, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazolopyridine moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the butanamide chain, where nucleophiles like amines or thiols can replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Substituted butanamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart unique characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole and triazolopyridine moieties may bind to active sites, altering the function of the target molecules. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(pyridin-3-yl)butanamide
  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(quinolin-3-yl)butanamide
  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(benzimidazol-2-yl)butanamide

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of the triazolopyridine moiety, which is less common in similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H19N5O/c1-20-10-5-6-13(20)12-17-16(22)9-4-8-15-19-18-14-7-2-3-11-21(14)15/h2-3,5-7,10-11H,4,8-9,12H2,1H3,(H,17,22)

InChI Key

FEQBUESTVOSNCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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